2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6341-17-9
VCID: VC17628477
InChI: InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27)
SMILES:
Molecular Formula: C21H18BrNO4
Molecular Weight: 428.3 g/mol

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

CAS No.: 6341-17-9

Cat. No.: VC17628477

Molecular Formula: C21H18BrNO4

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid - 6341-17-9

Specification

CAS No. 6341-17-9
Molecular Formula C21H18BrNO4
Molecular Weight 428.3 g/mol
IUPAC Name 2-[(3-bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27)
Standard InChI Key QMRZYBNXILSULB-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C(=O)NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br)C(=O)O

Introduction

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This compound integrates a cyclohexane ring, a brominated fluorenone moiety, and a carboxylic acid functional group, contributing to its biological activity and pharmacokinetic properties.

Chemical Identifiers

  • CAS Number: 6341-17-9 .

  • PubChem CID: 240388 .

  • InChI: InChI=1S/C21H18BrNO4/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(26)27/h1-2,5-6,9-10,13-14H,3-4,7-8H2,(H,23,25)(H,26,27) .

Synthesis and Reactions

The synthesis of 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These steps require precise control of reaction conditions to achieve high yields and purity of the final product. The synthesis often starts with the preparation of the fluorenone moiety, followed by the introduction of the bromine and carbamoyl groups, and finally the incorporation of the cyclohexane ring and carboxylic acid functionality.

Potential Applications

This compound is of interest in medicinal chemistry due to its complex structure, which may confer potential biological activities such as anticancer properties. Further research is necessary to fully elucidate its pharmacodynamics and potential applications in drug development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acidCyclohexane + Fluorenone + Carboxylic AcidComplex structure with potential anticancer activity
2-(4-Bromophenyl)cyclohexane-1-carboxylic acidCyclohexane + BromophenylLacks fluorenone moiety
9-FluorenoneFluorenone onlyKnown for various biological activities
3-Bromo-N-(9-fluorenyl)propanamideFluorenone + AmideRelated to amide formation

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